molecular formula C9H7N5O B1465751 2-azido-N-(4-cyanophenyl)acetamide CAS No. 1250139-38-8

2-azido-N-(4-cyanophenyl)acetamide

Cat. No. B1465751
CAS RN: 1250139-38-8
M. Wt: 201.18 g/mol
InChI Key: LNWOXXXJYVIEFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azido-N-(4-cyanophenyl)acetamide can be achieved through the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide . The reactants are dissolved in a mixture of ethanol and water (70:30, v:v) and then refluxed for 24 hours at 80 °C . After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol .

Scientific Research Applications

Synthesis of α-Azido Ketones

2-azido-N-(4-cyanophenyl)acetamide is a type of α-azido ketone, which are very versatile and valuable synthetic intermediates known for their wide variety of applications . They are used in the formation of amines, imines, oxazoles, pyrazoles, triazoles, pyrimidines, pyrazines, and amide alkaloids .

2. Production of Biologically Important Heterocyclic Compounds α-Azido ketones, including 2-azido-N-(4-cyanophenyl)acetamide, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Generation of Synthetically Useful Intermediates

α-Azido ketones produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Click Reactions

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Pharmaceutical Applications

The molecules produced from α-azido ketones display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Pyridinyl-1,2,3-triazoles

An example of these triazoles is pyridinyl-1,2,3-triazole, which inhibits TGF-β-induced transcriptional activation of ALK signaling .

7. Synthesis of Triazolyl Ketone Derivatives of Cholesterol Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Thermally Induced Removal of Nitrogen

A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones .

properties

IUPAC Name

2-azido-N-(4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-5-7-1-3-8(4-2-7)13-9(15)6-12-14-11/h1-4H,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWOXXXJYVIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-cyanophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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